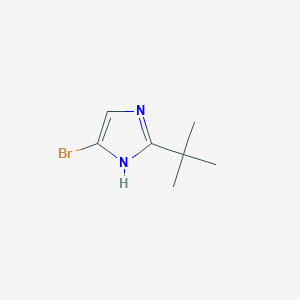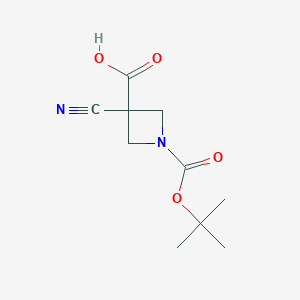![molecular formula C12H9F3N2O2 B1374888 ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate CAS No. 144367-60-2](/img/structure/B1374888.png)
ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate
Descripción general
Descripción
Ethyl 2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate is a compound with the CAS Number: 144367-60-2 . It has a molecular weight of 270.21 and is of interest in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(2,3,4-trifluoroanilino)-2-propenoate . The InChI code is 1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+ .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Crystal Packing and Interaction Studies
Ethyl 2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate has been studied for its unique crystal packing characteristics. Zhang et al. (2011) discovered that ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a zigzag double-ribbon structure through rare N⋯π and C–H⋯N/O hydrogen bonds (Zhang, Wu, & Zhang, 2011). Additionally, Zhang et al. (2012) identified an unusual C⋯π interaction of non-hydrogen bond type in a related compound, providing insights into electrostatic interactions (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Chemical Transformations
The compound has been utilized in various synthesis processes. Darehkordi et al. (2018) developed a method for synthesizing (trifluoromethyl)quinoline-3-carbonitrile derivatives through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018). Johnson et al. (2006) synthesized and characterized a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, revealing its enamine tautomer form (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Thermodynamic and Spectrometric Analysis
Kos et al. (2017) conducted a thermodynamic analysis of ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives, determining their enthalpic characteristics and providing new group contributions to Benson’s additive scheme (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Novel Mechanisms and Reactions
Fang et al. (2006) explored the reaction of ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate with a coenzyme NADH model, revealing insights into electron-transfer mechanisms (Fang, Liu, Wang, & Ke, 2006). Seino et al. (2017) investigated the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via Ru-mediated coupling, analyzing structural distortions and proposing a formation mechanism (Seino, Kondo, Mochizuki, Tokunaga, Yamaguchi, & Sato, 2017).
Propiedades
IUPAC Name |
ethyl 2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISHJNKMEZITCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)




![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)
